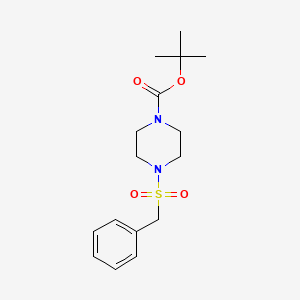
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzylsulfonyl group adds further complexity and functionality to the molecule, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate typically begins with piperazine and benzylsulfonyl chloride.
Protection of Piperazine: The piperazine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Boc-protected piperazine.
Sulfonylation: The Boc-protected piperazine is then reacted with benzylsulfonyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzylsulfonyl group.
Industrial Production Methods:
Industrial production methods for this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate can undergo oxidation reactions, particularly at the benzyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate is used as a building block in organic synthesis. Its protected amine group allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology:
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in various assays and experiments.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine core is a common motif in pharmaceuticals, and the Boc and benzylsulfonyl groups can be modified to enhance biological activity.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate involves its interaction with molecular targets through its functional groups. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical reactions. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The piperazine ring provides structural stability and can enhance binding affinity to biological targets.
類似化合物との比較
Boc-piperazine: Lacks the benzylsulfonyl group, making it less versatile in certain applications.
Benzylsulfonyl-piperazine: Lacks the Boc protection, making it more reactive and less selective in synthesis.
N-Boc-piperazine: Similar in structure but without the benzylsulfonyl group, limiting its functionality.
Uniqueness:
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate is unique due to the combination of the Boc protecting group and the benzylsulfonyl group. This combination allows for selective reactions and modifications, making it a valuable tool in both synthetic and biological research.
特性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
tert-butyl 4-benzylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-9-11-18(12-10-17)23(20,21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChIキー |
SRLFQQGZFSJSSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














